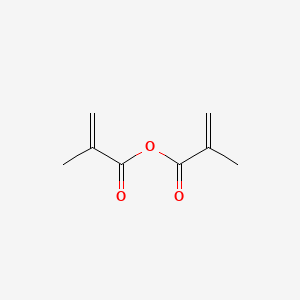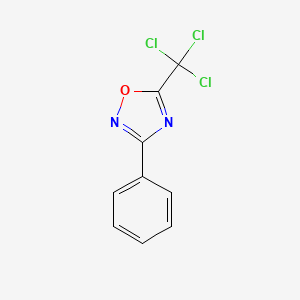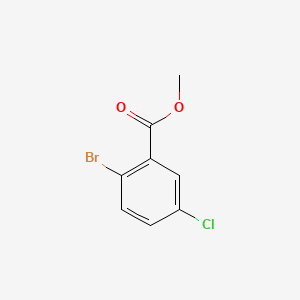
2-Chloro-N-(4-methoxyphenyl)acetamide
Übersicht
Beschreibung
2-Chloro-N-(4-methoxyphenyl)acetamide: is an organic compound with the molecular formula C9H10ClNO2 . It is a derivative of acetamide, where the acetamide group is substituted with a 2-chloro group and a 4-methoxyphenyl group. This compound is known for its applications in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-(4-methoxyphenyl)acetamide typically involves the reaction of 4-methoxyaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-Methoxyaniline+Chloroacetyl chloride→this compound+HCl
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure better control over reaction conditions and to improve yield and purity. The reaction is typically carried out at ambient temperature, and the product is purified by recrystallization from a suitable solvent .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The chloro group in 2-Chloro-N-(4-methoxyphenyl)acetamide can undergo nucleophilic substitution reactions. For example, it can react with nucleophiles such as amines or thiols to form corresponding substituted derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 2-Chloro-N-(4-hydroxyphenyl)acetamide.
Reduction Reactions: The amide group can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Major Products:
Substitution: Substituted acetamides.
Oxidation: Hydroxy-substituted acetamides.
Reduction: Amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Chloro-N-(4-methoxyphenyl)acetamide is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of heterocyclic compounds and as a building block in medicinal chemistry .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological activities. It serves as a precursor for the synthesis of drugs with anti-inflammatory, analgesic, and antimicrobial properties .
Industry: In the agrochemical industry, this compound is used in the synthesis of herbicides and pesticides. It is also used in the production of dyes and pigments .
Wirkmechanismus
The mechanism of action of 2-Chloro-N-(4-methoxyphenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit enzymes involved in the inflammatory response, thereby reducing inflammation and pain .
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide
- 2-Chloro-N-(2-chloro-4-methylphenyl)acetamide
- 2-Chloro-N-(4-chlorophenethyl)acetamide
Comparison: 2-Chloro-N-(4-methoxyphenyl)acetamide is unique due to the presence of the methoxy group at the para position of the phenyl ring. This substitution can influence its reactivity and pharmacological properties. For instance, the methoxy group can enhance the compound’s ability to interact with biological targets through hydrogen bonding and van der Waals interactions .
Eigenschaften
IUPAC Name |
2-chloro-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-13-8-4-2-7(3-5-8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUUKMWWYRMCPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176847 | |
| Record name | Acetamide, 2-chloro-N-(4-methoxyphenyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22303-36-2 | |
| Record name | 2-Chloro-N-(4-methoxyphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22303-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Acetanisidide, 2-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022303362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-p-acetanisidide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8373 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, 2-chloro-N-(4-methoxyphenyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 22303-36-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of the methoxy and acetamido groups in 2-chloro-N-(4-methoxyphenyl)acetamide?
A1: The crystal structure of this compound reveals that the methoxy group lies almost coplanar with the phenyl ring, while the acetamido group exhibits a twist out of this plane []. This structural characteristic plays a role in the molecule's ability to form intermolecular interactions, such as hydrogen bonds.
Q2: How does this compound contribute to the formation of a three-dimensional structure within its crystal lattice?
A2: The molecule forms N—H⋯O and C—H⋯O hydrogen bonds, arranging itself into layers parallel to the ab plane []. These layers are further interconnected through C—H⋯Cl hydrogen bonds and C—H⋯π(ring) interactions, ultimately resulting in a complex three-dimensional network within the crystal structure [].
Q3: What is the potential mechanism behind the antimicrobial activity of this compound?
A3: In silico analysis suggests that this compound might exert its antimicrobial effect by targeting DNA ligase, an essential enzyme for bacterial DNA replication and repair []. This finding highlights a possible mechanism for its observed antibacterial activity against a range of Gram-positive and Gram-negative bacteria [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1362413.png)





![2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol](/img/structure/B1362422.png)
